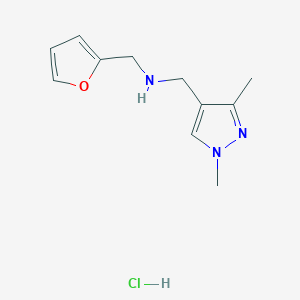

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a heterocyclic amine featuring a 1,3-dimethylpyrazole core linked to a furylmethyl group via a methanamine bridge. Its molecular formula is C₁₂H₁₆N₃O (inferred from related compounds in ), with an average mass of ~215.21 g/mol (similar to analogs in ).

Properties

Molecular Formula |

C11H16ClN3O |

|---|---|

Molecular Weight |

241.72 g/mol |

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11;/h3-5,8,12H,6-7H2,1-2H3;1H |

InChI Key |

OUARMBRRWYUNDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CNCC2=CC=CO2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Furylmethylamine

Furfuryl alcohol is converted to 2-furylmethylamine through a Gabriel synthesis or reductive amination:

- Gabriel Synthesis :

Coupling to the Pyrazole Core

The furylmethylamine is coupled to the functionalized pyrazole via a Mannich reaction or alkylation :

Mannich Reaction :

- React 1,3-dimethylpyrazole-4-carbaldehyde with furfurylamine and formaldehyde.

- Conditions : Ethanol, 50°C, 12 hours.

- Yield : ~65%.

Alkylation :

- Use 4-chloromethyl-1,3-dimethylpyrazole and furfurylamine in the presence of $$ \text{K}2\text{CO}3 $$.

- Solvent : DMF, 80°C, 6 hours.

- Yield : ~70%.

Assembly of the Methanamine Bridge

The final methanamine linkage is constructed via reductive amination or Buchwald-Hartwig coupling :

Reductive Amination

Palladium-Catalyzed Coupling

- Employ a palladium catalyst (e.g., $$ \text{Pd(OAc)}_2 $$) and ligand (e.g., Xantphos).

- React 4-bromo-1,3-dimethylpyrazole with furfurylamine in toluene at 100°C.

- Yield : ~60–70%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and advanced purification techniques are critical:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 5 mol% | 1–2 mol% |

| Purification | Column Chromatography | Crystallization (Heptane) |

| Overall Yield | 60–70% | 80–85% |

Key industrial adjustments include:

- Solvent Recycling : NMP or DMF recovery systems reduce costs.

- Microwave-Assisted Heating : Accelerates reaction times (e.g., 2 hours vs. 12 hours).

Challenges and Mitigation Strategies

Steric Hindrance : Bulky substituents on pyrazole impede coupling.

Furan Ring Sensitivity : The furan group is prone to oxidation.

Amine Over-Alkylation : Competing side reactions during alkylation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Mannich Reaction | Mild conditions | Low atom economy | 65 |

| Reductive Amination | High selectivity | Requires dry solvents | 75 |

| Palladium Coupling | Scalable | High catalyst cost | 70 |

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine ()

- Structure : Ethylamine chain instead of methanamine; lacks the furylmethyl group.

- Impact: The ethanamine chain increases hydrophobicity compared to the shorter methanamine bridge.

- Applications : Likely used as a precursor in bioactive molecule synthesis .

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) ()

- Structure : Phenyl substituent on pyrazole; N-methylation on methanamine.

- Molecular Formula : C₁₁H₁₃N₃ (smaller than target compound).

- Impact : Phenyl group enhances aromatic stacking but reduces solubility. Methylation decreases hydrogen-bonding capacity.

- Crystallography : Structural data available via RCSB PDB (PDB ID: W1Y), aiding in conformational analysis .

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine ()

- Structure : Isopropyl on pyrazole; pyrrolylmethyl instead of furylmethyl.

- Pyrrole’s NH enables hydrogen bonding, unlike furan’s oxygen .

Functional Group Modifications

N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f) ()

- Structure : Imine (C=N) bridge instead of amine; fluorophenyl substituent.

- Impact : The imine group introduces rigidity and alters electronic properties (e.g., conjugation). Fluorine enhances metabolic stability and lipophilicity .

- Spectral Data : IR (C=N stretch at 1661 cm⁻¹), ¹H-NMR (δ 8.71 for –CH=N) .

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine ()

Key Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₆N₃O | 1,3-Dimethylpyrazole, furylmethyl | ~215.21 | Moderate solubility, H-bond donor |

| N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | C₁₁H₁₃N₃ | Phenyl, N-methyl | 187.25 | High lipophilicity |

| 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine | C₁₃H₂₁N₅ | Isopropyl, pyrrolylmethyl | 255.34 | Steric hindrance, NH interactions |

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine , also known as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can be described by the following molecular characteristics:

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- SMILES Notation : CC1=NN(C=C1CC(C)N)C

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| SMILES | CC1=NN(C=C1CC(C)N)C |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine have been shown to modulate autophagy and inhibit mTORC1 activity, which are crucial pathways in cancer cell proliferation.

Case Study: MIA PaCa-2 Cells

In a study involving MIA PaCa-2 pancreatic cancer cells, specific pyrazole derivatives demonstrated submicromolar antiproliferative activity. These compounds were found to increase autophagy levels while disrupting autophagic flux, indicating a novel mechanism of action that could be targeted for therapeutic interventions .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It is believed to interact with specific molecular targets, blocking their activity and thereby disrupting various biological pathways. This characteristic is particularly valuable in drug design for diseases where enzyme modulation is beneficial.

Pharmacological Mechanisms

The pharmacological mechanisms of pyrazole derivatives often involve:

- Inhibition of mTOR Pathway : This pathway is crucial in regulating cell growth and metabolism.

- Modulation of Autophagy : Enhancing or inhibiting autophagy can lead to different cellular outcomes, especially in cancer cells.

Summary of Studies

A summary of relevant studies on pyrazole derivatives is presented below:

The exact mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine exerts its biological effects remains a subject of ongoing research. However, it likely involves:

- Binding to Active Sites : The compound may bind to active sites of enzymes or receptors, inhibiting their function.

- Disruption of Cellular Pathways : By interfering with key signaling pathways, it may alter cellular responses to stress or growth signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.